

# Application of Custodiol® Solutions in Ex Vivo Lung Perfusion (EVLP) Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Custodiol*  
Cat. No.: *B12649038*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ex vivo lung perfusion (EVLP) is a critical technology in lung transplantation and research, enabling the assessment, reconditioning, and preservation of donor lungs. The choice of perfusion solution is paramount to the success of EVLP, as it directly impacts lung physiology and viability. **Custodiol®** histidine-tryptophan-ketoglutarate (HTK) solutions, originally developed for cardioplegia and static organ preservation, have gained attention for their potential application in EVLP. Their unique composition, characterized by a low viscosity, strong buffering capacity, and components that mitigate ischemia-reperfusion injury, offers a promising alternative to standard EVLP solutions. This document provides detailed application notes and protocols for the use of modified **Custodiol®** solutions in EVLP research, based on findings from preclinical studies.

## Principles of Custodiol® Action in EVLP

**Custodiol®** HTK solutions are intracellular-type preservation fluids. Their protective effects during EVLP are attributed to several key components and mechanisms:

- **Histidine Buffer:** Provides a high buffering capacity to counteract acidosis that develops during ischemia and reperfusion.

- Tryptophan and Mannitol: Contribute to cell membrane stability and reduction of cellular edema. Tryptophan acts as a membrane protectant, while mannitol is an osmotic agent and a scavenger of free radicals.
- Ketoglutarate: Serves as a substrate for anaerobic metabolism, supporting ATP production during reperfusion.
- Low Sodium and Calcium: Hyperpolarizes the cell membrane, reducing cellular activation and metabolic demand.
- Iron Chelators (in **Custodiol**-N and -MP): The addition of iron chelators like Deferoxamine and LK 614 in modified versions of **Custodiol** is crucial for mitigating oxidative stress. By sequestering free iron, these agents inhibit the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions, a key pathway in ischemia-reperfusion injury.

## Quantitative Data Summary

Preclinical studies in porcine models of donation after circulatory death (DCD) have demonstrated the feasibility and potential benefits of using modified **Custodiol**® solutions for EVLP compared to the standard Steen Solution™. The following tables summarize key quantitative findings from these studies.

Table 1: Comparison of Lung Physiological Parameters during EVLP

Parameter	Steen Solution™ (SS)	Modified Custodiol-N (CD)	Modified Custodiol-N + Albumin (CDA)	Custodiol-MP + Albumin (C-MP)
Oxygenation Capacity ( $\Delta pO_2$ , mmHg)	236.28 $\pm$ 47.26[1][2]	402.79 $\pm$ 30.33[1][2]	414.86 $\pm$ 9.77[1][2]	284 $\pm$ 151[3][4]
Peak Airway Pressure (PAW_peak, mmHg)	32 $\pm$ 0.7[1]	24 $\pm$ 2[1]	21 $\pm$ 0.5[1]	Not Reported
Pulmonary Vascular Resistance (PVR)	Higher (exact values not consistently reported)	Lower than SS[1]	Lower than SS[1]	Not Reported

Table 2: Perfusate Biomarker Analysis during EVLP

Biomarker	Steen Solution™ (SS)	Modified Custodiol-N (CD)	Modified Custodiol-N + Albumin (CDA)	Custodiol-MP + Albumin (C-MP)
Lactate (mmol/L)	4.88 $\pm$ 1.56[1]	2.14 $\pm$ 0.77[1]	2.56 $\pm$ 0.88[1]	Significantly lower than SS[3][4]
Lactate Dehydrogenase (LDH) Activity	Higher	Not significantly different from SS	Not significantly different from SS	Significantly lower than SS[3][4]
Alkaline Phosphatase (AP) Activity	Not Reported	Not Reported	Not Reported	Not Reported
Wet/Dry Ratio	Higher	Not significantly different from CDA	Lower than SS[1][2]	Not Reported

## Experimental Protocols

The following protocols are synthesized from published research and provide a detailed methodology for utilizing modified **Custodiol®** solutions in a porcine DCD model of EVLP.

### Preparation of Modified **Custodiol®** Perfusion Solution

Two primary modifications of **Custodiol®** have been investigated for EVLP:

- Modified **Custodiol-N** (CD): To a standard bag of **Custodiol-N** solution, add 1.1 g/L glucose monohydrate and 50 g/L dextran 40.
- Modified **Custodiol-N** with Albumin (CDA): Prepare the CD solution as above and supplement with 7 g/L of bovine or human albumin.
- **Custodiol-MP** with Albumin (C-MP): To a standard bag of **Custodiol-MP** solution, add 55 g/L of albumin.

Ensure all additions are performed under sterile conditions. The final solution should be warmed to the target perfusion temperature (normothermic, typically 37°C) prior to initiating EVLP.

### Animal Model and Lung Harvesting (Porcine DCD Model)

- Anesthesia and Euthanasia: Anesthetize a domestic pig (35 ± 5 kg) with ketamine and azaperone, followed by midazolam and ketamine. Euthanize the animal with intravenous potassium chloride to induce cardiac arrest.
- Warm Ischemia: Maintain the animal for a defined period of warm ischemia (e.g., 45 minutes) post-cardiac arrest.
- Sternotomy and Lung Harvesting: Perform a median sternotomy. Harvest the lungs using a standard operative technique.
- Antegrade and Retrograde Flush: Flush the lungs with a cold (4°C) preservation solution, such as Perfadex™, containing heparin (100 IU) and trometamol.

- Cold Static Preservation (CSP): Store the harvested lungs in a preservation bag with a low potassium dextran solution (e.g., Perfadex™) at 4°C for a specified duration (e.g., 4 to 9 hours).

## Ex Vivo Lung Perfusion (EVLP) Circuit Setup and Procedure

This protocol is based on the Toronto EVLP method using the XVIVO Perfusion System (XPS™).

- Circuit Priming: Prime the EVLP circuit with 1.5 L of the prepared modified **Custodiol®** solution or the control Steen Solution™. Add methylprednisolone (500 mg) and a broad-spectrum antibiotic to the priming solution.
- Lung Cannulation and Connection: Cannulate the pulmonary artery and the left atrial cuff of the harvested lung block. Connect the cannulas to the EVLP circuit. Place an endotracheal tube in the trachea and connect it to a ventilator.
- Initiation of Perfusion: Start the perfusion in a deoxygenated state with the perfusate warmed to 37°C. The flow should be gradually increased to the target rate (e.g., 40% of the predicted cardiac output).
- Ventilation: Once the lung temperature reaches 32°C, initiate protective mechanical ventilation. A typical strategy is a tidal volume of 6-8 mL/kg of predicted body weight, a respiratory rate of 7 breaths/min, and a positive end-expiratory pressure (PEEP) of 5 cmH<sub>2</sub>O. The fraction of inspired oxygen (FiO<sub>2</sub>) should be 0.21.
- Perfusion and Ventilation Parameters: Maintain normothermic (37°C) perfusion for the duration of the experiment (e.g., 4 hours). Monitor and record the following parameters hourly:
  - Pulmonary artery pressure (PAP)
  - Left atrial pressure (LAP)
  - Pulmonary vascular resistance (PVR)

- Peak airway pressure (PAW\_peak)
- Dynamic lung compliance (C\_dyn)
- Perfusate temperature
- Perfusate and Gas Analysis: Collect perfusate samples from the pulmonary artery (inflow) and left atrium (outflow) hourly for blood gas analysis (pO<sub>2</sub>, pCO<sub>2</sub>, pH, lactate).
- Functional Assessment: The primary functional endpoint is typically the oxygenation capacity ( $\Delta pO_2$ ), calculated as the difference between the partial pressure of oxygen in the left atrial outflow and the pulmonary arterial inflow.

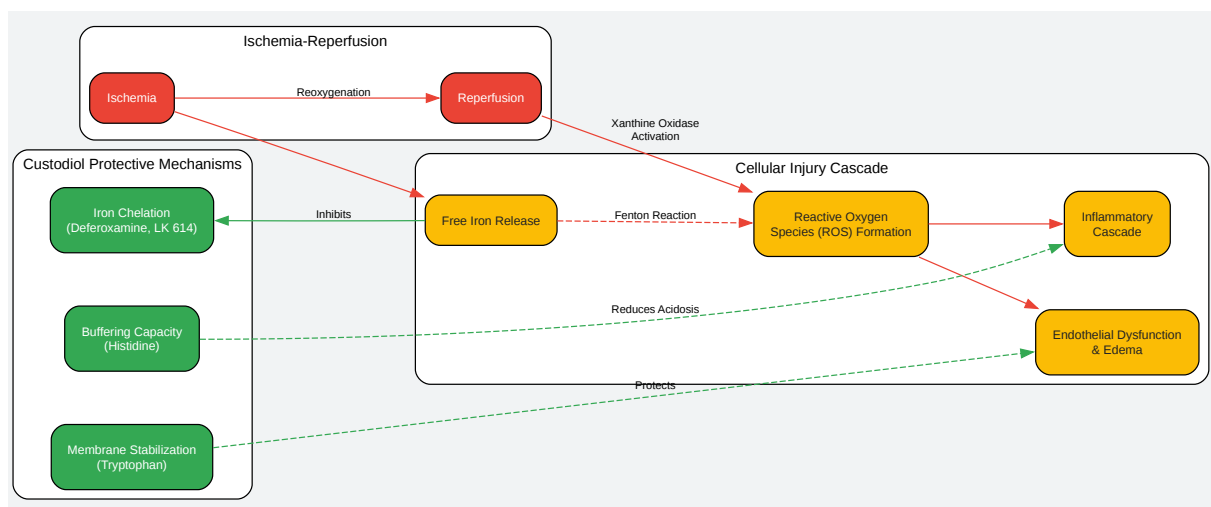
## Post-EVLP Analysis

- Wet/Dry Weight Ratio: At the conclusion of EVLP, take a tissue sample from a standardized location in the lung for wet/dry weight ratio analysis to assess pulmonary edema.
- Histology: Fix lung tissue samples in formalin for histological examination to assess for lung injury.
- Biomarker Analysis: Centrifuge perfusate samples and store the supernatant for later analysis of inflammatory cytokines (e.g., TNF- $\alpha$ , IL-6, IL-8) and markers of cell injury (e.g., LDH).

## Visualizations

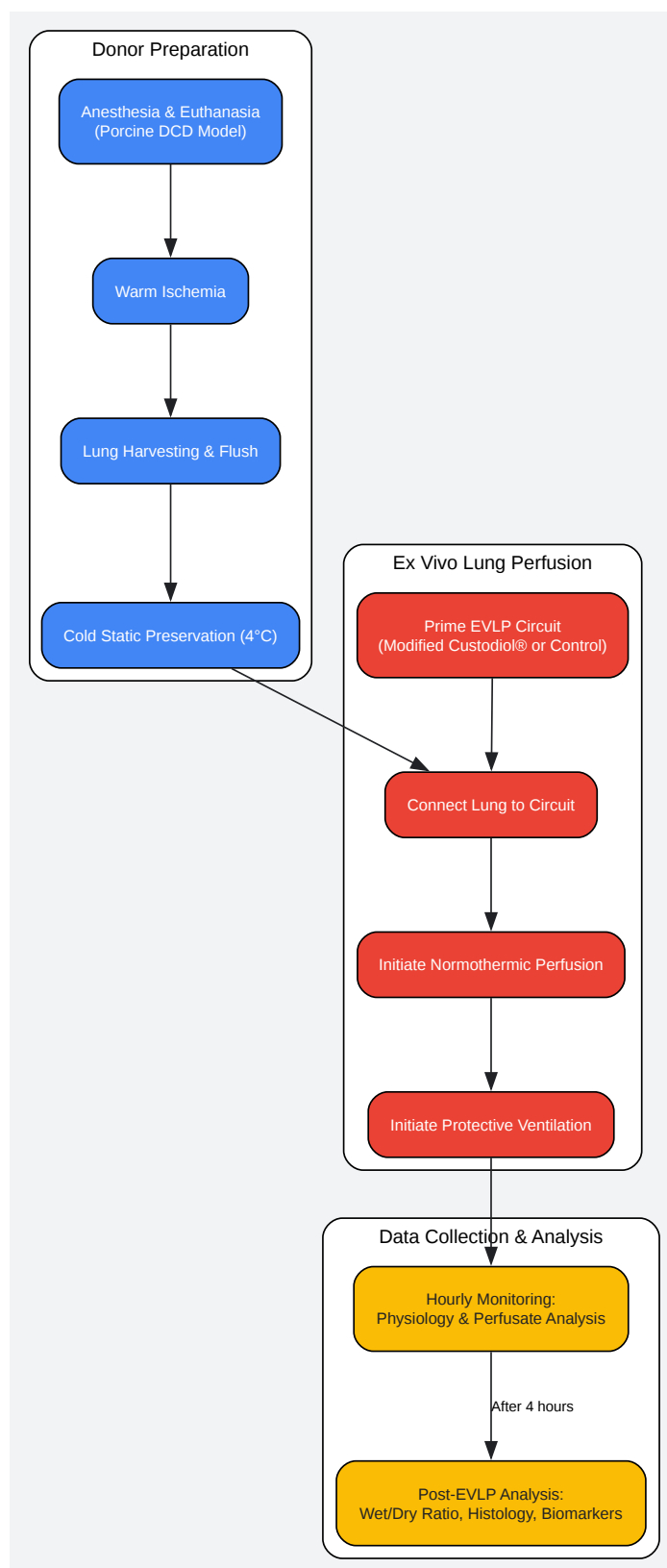
### Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the application of **Custodiol®** for EVLP.



[Click to download full resolution via product page](#)

Proposed mechanism of **Custodiol®** in mitigating ischemia-reperfusion injury during EVLP.



[Click to download full resolution via product page](#)

Experimental workflow for EVLP using **Custodiol®** in a porcine DCD model.



## Conclusion

The use of modified **Custodiol®** solutions in ex vivo lung perfusion research presents a viable and potentially superior alternative to standard perfusion solutions. The available data suggests that **Custodiol-N**, modified with dextran, glucose, and albumin, can lead to improved oxygenation capacity and reduced lactate production in a preclinical DCD lung model. The iron-chelating properties of **Custodiol-N** and **Custodiol-MP** are a key mechanistic advantage in mitigating ischemia-reperfusion injury. The detailed protocols and conceptual diagrams provided herein offer a framework for researchers to design and execute studies evaluating the efficacy of **Custodiol®**-based solutions in EVLP, with the ultimate goal of improving the quality and availability of lungs for transplantation and advancing research in lung pathophysiology and therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. Clinical experience with histidine-tryptophan-ketoglutarate solution in abdominal organ preservation: a review of recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of iron in ischemia-reperfusion oxidative injury of rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application of Custodiol® Solutions in Ex Vivo Lung Perfusion (EVLP) Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12649038#custodiol-application-in-ex-vivo-lung-perfusion-research]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)